1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
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Overview
Description
1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with methyl groups and a vinyl group bearing a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its interaction with molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyrazole ring can interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- 1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1H-pyrazole
Uniqueness
1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to its specific combination of a pyrazole ring, a vinyl group, and a dioxaborolane moiety
Properties
Molecular Formula |
C14H23BN2O2 |
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Molecular Weight |
262.16 g/mol |
IUPAC Name |
1,3,5-trimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C14H23BN2O2/c1-10-12(11(2)17(7)16-10)8-9-15-18-13(3,4)14(5,6)19-15/h8-9H,1-7H3/b9-8+ |
InChI Key |
RYPITVJFFMBAJH-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N(N=C2C)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N(N=C2C)C)C |
Origin of Product |
United States |
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